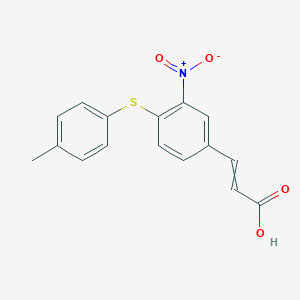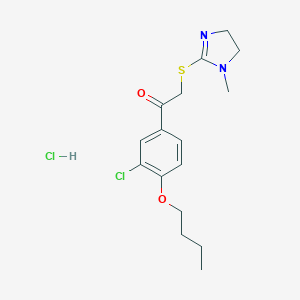
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is a chemical compound that has been extensively studied for its scientific research applications. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride is not fully understood. However, it is believed to act through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride may increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemische Und Physiologische Effekte
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to have antioxidant properties, which could potentially protect against oxidative stress and inflammation. Additionally, this compound has been shown to have antimicrobial properties, which could make it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride in laboratory experiments is its ability to inhibit acetylcholinesterase. This makes it a useful tool for investigating the role of acetylcholine in various physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be further investigated for its antimicrobial properties, with the goal of developing new antibiotics. Finally, the mechanism of action of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride could be further studied to gain a better understanding of its potential therapeutic applications.
Synthesemethoden
The synthesis of Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride involves the reaction of 4'-butoxy-3'-chloroacetophenone with 1-methyl-2-imidazolin-2-thiol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the monohydrochloride salt.
Wissenschaftliche Forschungsanwendungen
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride has been used extensively in scientific research for its potential therapeutic applications. It has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its antimicrobial and anti-inflammatory properties.
Eigenschaften
CAS-Nummer |
160518-47-8 |
|---|---|
Produktname |
Acetophenone, 4'-butoxy-3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-, monohydrochloride |
Molekularformel |
C16H22Cl2N2O2S |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
1-(4-butoxy-3-chlorophenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21ClN2O2S.ClH/c1-3-4-9-21-15-6-5-12(10-13(15)17)14(20)11-22-16-18-7-8-19(16)2;/h5-6,10H,3-4,7-9,11H2,1-2H3;1H |
InChI-Schlüssel |
STUOBGCQLASOAB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Andere CAS-Nummern |
160518-47-8 |
Synonyme |
1-(4-butoxy-3-chloro-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sul fanyl]ethanone hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



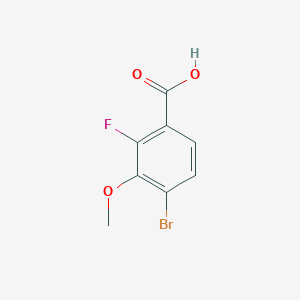
![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)
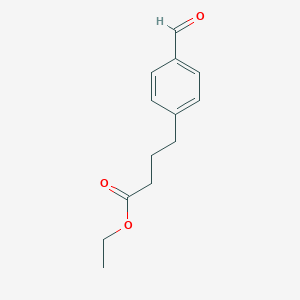
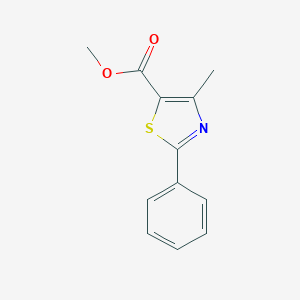
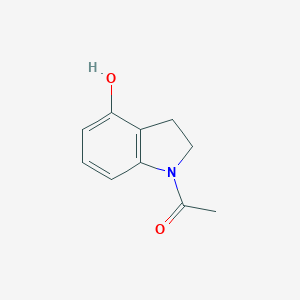
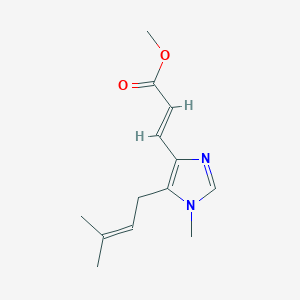
![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)
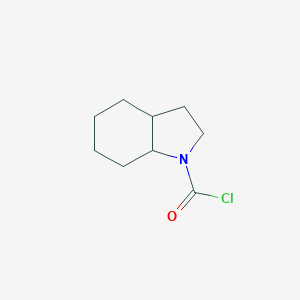
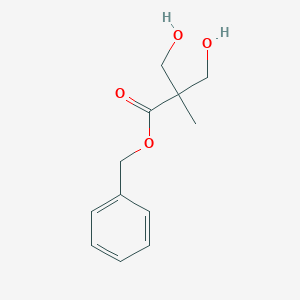
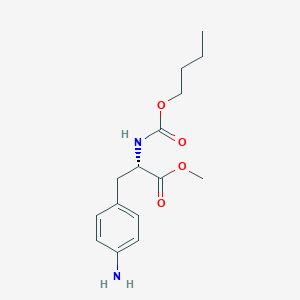
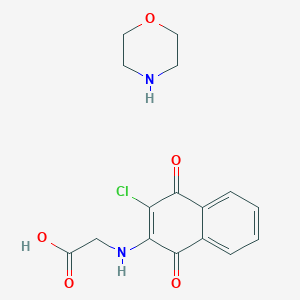
![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)
